3,6-dimethyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide
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Overview
Description
3,6-dimethyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dimethyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide typically involves multiple steps:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Dimethyl Groups: Methylation reactions using reagents like methyl iodide in the presence of a base.
Attachment of the Furan and Piperidine Moieties: This involves coupling reactions, possibly using palladium-catalyzed cross-coupling techniques.
Formation of the Carboxamide Group: This can be achieved through amidation reactions using carboxylic acid derivatives and amines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and piperidine moieties.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxamide to an amine.
Substitution: Various substitution reactions can be performed on the benzofuran core and the attached functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts for Substitution Reactions: Palladium on carbon, copper(I) iodide.
Major Products
The major products of these reactions would depend on the specific conditions used but could include oxidized or reduced derivatives of the original compound, as well as various substituted analogs.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Possible applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-methylfuran: Shares the furan moiety but lacks the complexity of the benzofuran core.
4-methylpiperidine: Contains the piperidine ring but without the additional functional groups.
Benzofuran: The core structure without the additional substituents.
Uniqueness
3,6-dimethyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C24H30N2O3 |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
3,6-dimethyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C24H30N2O3/c1-15-9-11-26(12-10-15)20(21-8-6-17(3)28-21)14-25-24(27)23-18(4)19-7-5-16(2)13-22(19)29-23/h5-8,13,15,20H,9-12,14H2,1-4H3,(H,25,27) |
InChI Key |
CAUOIUCXIUJFAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(CNC(=O)C2=C(C3=C(O2)C=C(C=C3)C)C)C4=CC=C(O4)C |
Origin of Product |
United States |
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